[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of benzene derivatives The reaction conditions often require the use of catalysts and controlled environments to ensure the selective addition of chlorine atoms
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into biochemical pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple chlorine atoms may impart unique pharmacological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, including dyes and agrochemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and dimethylamine group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include oxidative stress responses and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A simpler compound with similar chlorination but lacking the dimethylamine group.
Chlorpromazine: A compound with a similar structure used in medicine, highlighting the potential therapeutic applications of chlorinated aromatic compounds.
Uniqueness
The uniqueness of [5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine lies in its combination of multiple chlorine atoms and a dimethylamine group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
5-chloro-N,N-dimethyl-2-(2,4,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-7-8(15)3-4-10(13)14-11(17)5-9(16)6-12(14)18/h3-7,11,14H,1-2H3 |
InChI Key |
VPRKREPAQOGBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Cl)C2C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.